REACTION_CXSMILES
|
Br[C:2]1[C:3]2[C:8]([C:9]([Br:16])=[C:10]3[C:15]=1[CH:14]=[CH:13][CH:12]=[CH:11]3)=[CH:7][CH:6]=[CH:5][CH:4]=2.[Li]CCCC.CN([CH:25]=[O:26])C.C(Cl)Cl.CCCCCC>C1COCC1>[Br:16][C:9]1[C:10]2[C:15]([C:2]([CH:25]=[O:26])=[C:3]3[C:8]=1[CH:7]=[CH:6][CH:5]=[CH:4]3)=[CH:14][CH:13]=[CH:12][CH:11]=2 |f:3.4|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C2=CC=CC=C2C(=C2C=CC=CC12)Br
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.88 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
0.92 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
CH2Cl2 hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl.CCCCCC
|
Name
|
9,10-disubstituted ethynylanthracene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with H2O
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2
|
Type
|
WASH
|
Details
|
The organic layer was washed with 10% aq. Na2CO3 solution (3×50 mL)
|
Type
|
CUSTOM
|
Details
|
The CH2Cl2 layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give yellow solid
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography
|
Type
|
CUSTOM
|
Details
|
to give 6 in 68% yield
|
Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
BrC=1C2=CC=CC=C2C(=C2C=CC=CC12)C=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |